

# Physical and chemical properties of "Methyl 3-(thiophen-2-yl)propanoate"

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## Compound of Interest

Compound Name: **Methyl 3-(thiophen-2-yl)propanoate**

Cat. No.: **B019669**

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## An In-depth Technical Guide to Methyl 3-(thiophen-2-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Methyl 3-(thiophen-2-yl)propanoate**, a thiophene-containing ester of interest in chemical synthesis and potentially in drug discovery. Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this guide combines known data with established principles of organic chemistry and spectroscopy to offer a robust profile.

## Chemical Identity and Physical Properties

**Methyl 3-(thiophen-2-yl)propanoate** is a carboxylate ester with a thiophene ring linked to a propanoate group. Its fundamental properties are summarized below.

Table 1: Physical and Chemical Properties of **Methyl 3-(thiophen-2-yl)propanoate**

Property	Value	Source/Comment
IUPAC Name	Methyl 3-(thiophen-2-yl)propanoate	-
CAS Number	16862-05-8	<a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> H <sub>10</sub> O <sub>2</sub> S	<a href="#">[1]</a>
Molecular Weight	170.23 g/mol	<a href="#">[1]</a>
Boiling Point	103-104 °C at 3 mmHg	Data for the isomeric Methyl 3-(thiophen-3-yl)propanoate, expected to be similar.
Melting Point	Data not available	-
Density	Data not available	-
Refractive Index	Data not available	-
Solubility	Data not available	Expected to be soluble in common organic solvents like ethanol, methanol, diethyl ether, and dichloromethane.
Appearance	Data not available	Likely a colorless to pale yellow liquid at room temperature.
Storage	Keep in a dark place, sealed in dry, room temperature.	<a href="#">[1]</a>

## Synthesis and Purification: Experimental Protocols

The primary route for the synthesis of **Methyl 3-(thiophen-2-yl)propanoate** is the Fischer esterification of 3-(thiophen-2-yl)propanoic acid with methanol in the presence of an acid catalyst.

### Synthesis: Fischer Esterification

This protocol outlines a general procedure for the synthesis of **Methyl 3-(thiophen-2-yl)propanoate**.

Reaction Scheme:

Th represents the thiophen-2-yl group.

Materials and Equipment:

- 3-(thiophen-2-yl)propanoic acid
- Methanol (anhydrous)
- Concentrated Sulfuric Acid ( $H_2SO_4$ ) or other acid catalyst
- Sodium bicarbonate ( $NaHCO_3$ ), saturated solution
- Brine (saturated  $NaCl$  solution)
- Anhydrous magnesium sulfate ( $MgSO_4$ ) or sodium sulfate ( $Na_2SO_4$ )
- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(thiophen-2-yl)propanoic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

- Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.
- Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up:
  - After cooling to room temperature, remove the excess methanol using a rotary evaporator.
  - Dissolve the residue in a suitable organic solvent such as diethyl ether or ethyl acetate.
  - Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude **Methyl 3-(thiophen-2-yl)propanoate**.

## Purification

The crude product can be purified by fractional distillation under reduced pressure.

Equipment:

- Short-path distillation apparatus or standard fractional distillation setup
- Vacuum pump
- Heating mantle

Procedure:

- Set up the distillation apparatus for vacuum distillation.
- Transfer the crude product to the distillation flask.
- Slowly reduce the pressure to the desired level (e.g., 3 mmHg).

- Gradually heat the flask to the boiling point of the product (around 103-104 °C at 3 mmHg).
- Collect the fraction that distills at a constant temperature.

Logical Workflow for Synthesis and Purification:



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Caption: Workflow for the synthesis and purification of **Methyl 3-(thiophen-2-yl)propanoate**.

## Spectroscopic Characterization

While specific spectra for **Methyl 3-(thiophen-2-yl)propanoate** are not readily available, the expected spectroscopic data can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for **Methyl 3-(thiophen-2-yl)propanoate**

Technique	Predicted Features
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Thiophene protons (3H): Three signals in the aromatic region (~6.8-7.2 ppm), exhibiting characteristic thiophene coupling patterns.</li><li>- Methyl ester protons (3H): A singlet around 3.7 ppm.</li><li>- Methylene protons adjacent to thiophene (2H): A triplet around 3.2 ppm.</li><li>- Methylene protons adjacent to carbonyl (2H): A triplet around 2.8 ppm.</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- Carbonyl carbon: A signal in the range of 170-175 ppm.</li><li>- Thiophene carbons: Four signals in the aromatic region (~123-142 ppm).</li><li>- Methyl ester carbon: A signal around 52 ppm.</li><li>- Methylene carbons: Two signals in the aliphatic region (~25-35 ppm).</li></ul>
IR Spectroscopy	<ul style="list-style-type: none"><li>- C=O stretch (ester): A strong absorption band around 1740 <math>\text{cm}^{-1}</math>.</li><li>- C-O stretch (ester): An absorption band in the range of 1150-1250 <math>\text{cm}^{-1}</math>.</li><li>- C-H stretch (aromatic): Signals above 3000 <math>\text{cm}^{-1}</math>.</li><li>- C-H stretch (aliphatic): Signals below 3000 <math>\text{cm}^{-1}</math>.</li><li>- C=C stretch (thiophene): Absorption bands in the region of 1400-1600 <math>\text{cm}^{-1}</math>.</li></ul>
Mass Spectrometry	<ul style="list-style-type: none"><li>- Molecular Ion (<math>\text{M}^+</math>): A peak at <math>\text{m/z} = 170</math>.</li><li>- Key Fragments: Loss of the methoxy group (<math>-\text{OCH}_3</math>) to give a peak at <math>\text{m/z} = 139</math>.</li><li>Loss of the carbomethoxy group (<math>-\text{COOCH}_3</math>) to give a peak at <math>\text{m/z} = 111</math>.</li><li>A base peak corresponding to the thiophenemethyl fragment at <math>\text{m/z} = 97</math>.</li></ul>

## Reactivity and Stability

- **Stability:** The compound is expected to be stable under normal storage conditions. [1] It should be protected from strong acids, strong bases, and strong oxidizing agents.

- Reactivity:
  - Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 3-(thiophen-2-yl)propanoic acid and methanol.
  - Reduction: The ester can be reduced to the corresponding alcohol, 3-(thiophen-2-yl)propan-1-ol, using reducing agents like lithium aluminum hydride ( $\text{LiAlH}_4$ ).
  - Thiophene Ring Reactivity: The thiophene ring can undergo electrophilic substitution reactions, although the electron-withdrawing nature of the propanoate side chain will influence the regioselectivity and reactivity.

## Biological Activity and Signaling Pathways

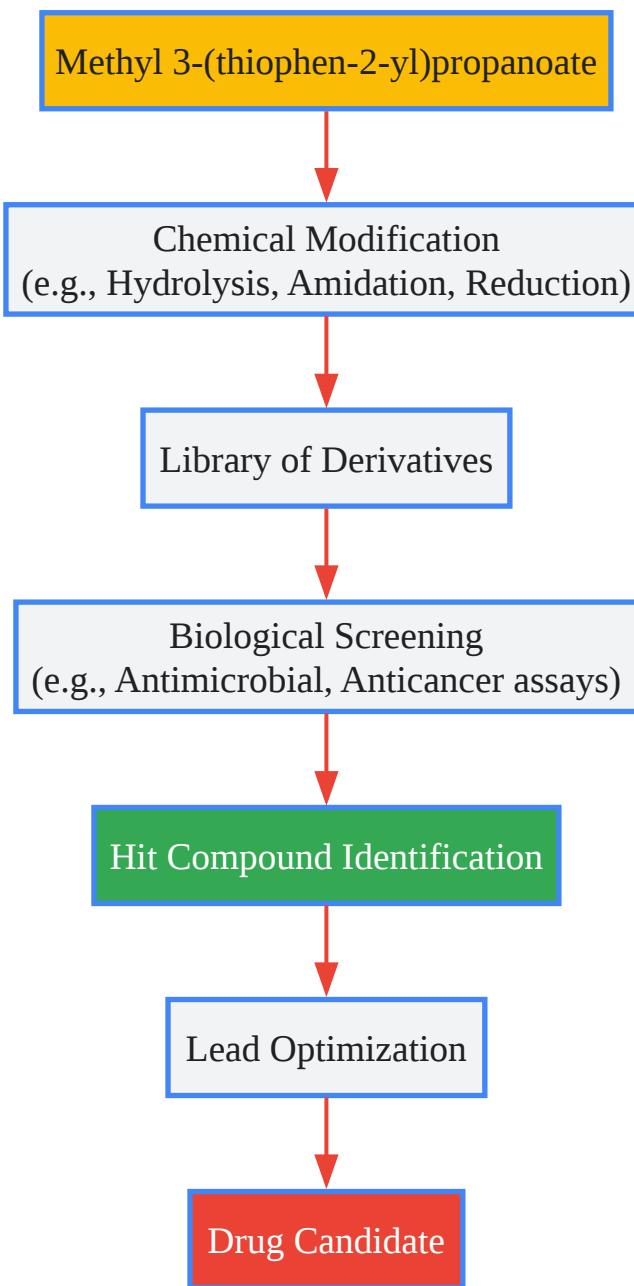
There is currently no specific information in the scientific literature regarding the biological activity or associated signaling pathways of **Methyl 3-(thiophen-2-yl)propanoate**.

However, the thiophene scaffold is a well-known privileged structure in medicinal chemistry, and a wide range of thiophene derivatives have demonstrated significant biological activities, including:

- Antimicrobial
- Anti-inflammatory
- Anticancer
- Antiviral

Therefore, it is plausible that **Methyl 3-(thiophen-2-yl)propanoate** could be a valuable starting material or intermediate for the synthesis of more complex, biologically active molecules. Further research and biological screening are necessary to elucidate any potential therapeutic applications.

Logical Relationship for Potential Drug Discovery:



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Caption: Potential pathway from **Methyl 3-(thiophen-2-yl)propanoate** to a drug candidate.

## Conclusion

**Methyl 3-(thiophen-2-yl)propanoate** is a readily synthesizable thiophene derivative. While detailed characterization and biological data are sparse, its structure suggests it is a valuable building block for the synthesis of more complex molecules. The protocols and predicted data

in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the potential of this and related compounds. Further investigation is warranted to fully characterize its properties and explore its potential applications in medicinal chemistry and materials science.

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## References

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